![molecular formula C6H6N4O B2934735 5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 40851-87-4](/img/structure/B2934735.png)

5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

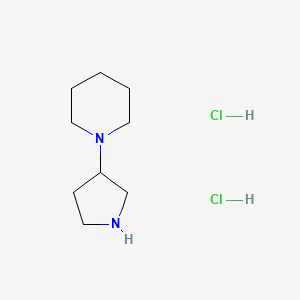

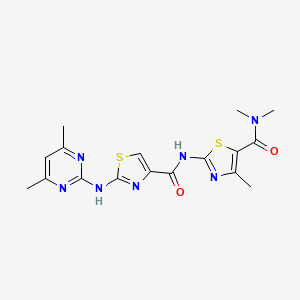

“5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one” is a compound that belongs to the class of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A facile synthesis of imidazo[4,5-b]pyridines was described by Rosenberg et al. using a Pd-catalyzed amide coupling reaction . 1,3-Dialkyl-5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones reacted with acetylacetone to give the corresponding 4-(1,3-dialkyl-2-oxo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-5-ylamino)pent-3-en-2-ones .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

1,3-Dialkyl-5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones reacted with acetylacetone to give the corresponding 4-(1,3-dialkyl-2-oxo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-5-ylamino)pent-3-en-2-ones . These compounds underwent intramolecular cyclization to 1,3-dialkyl-5,7-dimethyl-1,3-dihydro-2H-imidazo[4,5-b]-[1,8]naphthyridin-2-ones on heating in polyphosphoric acid or diphenyl ether .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

AICA-Ribonucleotide has been studied extensively for its potential use in various scientific research applications. It has been used in studies to investigate the role of purines in metabolic processes, as well as the regulation of gene expression. AICA-Ribonucleotide has also been studied for its potential anti-cancer and anti-inflammatory effects. Additionally, it has been used in studies of DNA repair and replication, as well as in the development of new antibiotics.

Wirkmechanismus

Target of Action

Imidazole-containing compounds, which include this compound, have been known to interact with a broad range of biological targets .

Mode of Action

It’s worth noting that imidazole derivatives have a wide range of chemical and biological properties, which contribute to their diverse modes of action .

Biochemical Pathways

Imidazole derivatives have been reported to show various biological activities, suggesting their involvement in multiple biochemical pathways .

Pharmacokinetics

The design and synthesis of bioisosteres, which include imidazopyridines, aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .

Action Environment

It’s worth noting that the compound is soluble in some organic solvents like dimethyl sulfoxide, but less soluble in water .

Vorteile Und Einschränkungen Für Laborexperimente

AICA-Ribonucleotide is a relatively easy molecule to synthesize in the laboratory, and it can be used in a variety of experiments. However, it is important to note that the effects of AICA-Ribonucleotide can vary depending on the experimental conditions, such as the concentration of the molecule and the type of cell or tissue being studied. Additionally, it is important to note that the effects of AICA-Ribonucleotide are not always consistent, and the results of experiments may vary depending on the conditions used.

Zukünftige Richtungen

The potential future directions for AICA-Ribonucleotide research are vast. Further studies are needed to investigate the role of AICA-Ribonucleotide in the regulation of gene expression, as well as its potential use in the development of new antibiotics. Additionally, further research is needed to explore the potential anti-cancer and anti-inflammatory effects of AICA-Ribonucleotide. Furthermore, studies are needed to investigate the potential of AICA-Ribonucleotide in the treatment of various diseases, such as diabetes, obesity, and cardiovascular disease. Finally, further research is needed to investigate the potential of AICA-Ribonucleotide as a therapeutic agent for a variety of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Synthesemethoden

AICA-Ribonucleotide can be synthesized in the laboratory using a variety of methods. The most common method is the condensation of an aminopurine with a ribose sugar. This reaction can be catalyzed by a variety of reagents, including acid, base, or enzyme-catalyzed systems. Additionally, AICA-Ribonucleotide can be synthesized from its precursors, such as 5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-onezole-4-carboxamide (AICA) and ribose. This reaction requires a high temperature and a strong base, such as sodium hydroxide.

Eigenschaften

IUPAC Name |

5-amino-1,3-dihydroimidazo[4,5-b]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-4-2-1-3-5(9-4)10-6(11)8-3/h1-2H,(H4,7,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAJPMIFZGNMQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC(=O)N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate](/img/structure/B2934652.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2934655.png)

![N-(4-acetamidophenyl)-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide](/img/structure/B2934657.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934667.png)